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molecular formula C18H22Cl3NO B8480017 N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride CAS No. 61311-69-1

N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride

Cat. No. B8480017
M. Wt: 374.7 g/mol
InChI Key: RBJCDPPRVIDQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080453

Procedure details

In ethanol (30 ml) are dissolved in N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride (1.9 g) and cyclohexylamine (0.7 g) and thereto is added sodium hydrogen carbonate (1.4 g). The mixture is refluxed with stirring for 24 hours. After the reaction, the solvent is distilled off. To the residue is added a diluted aqueous ammonia and the alkaline solution is extracted with chloroform. The chloroform layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is distilled off. The crystalline residue (crude free base) is dissolved in a small amount of ethanol and thereto is added a 25% hydrobromic acid-acetic acid solution and the mixture is allowed to cool. The precipitated crystals are recrystallized from ethanol to give the desired compound as dihydrobromide (1.4 g), melting point: 245.5°-247.5° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].Cl.Cl[CH2:15][CH2:16][N:17]([CH:21]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[CH2:18][CH2:19]Cl>C(O)C>[CH:1]1([N:7]2[CH2:15][CH2:16][N:17]([CH:21]([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)[CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[OH:29])[CH2:18][CH2:19]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
1.4 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)C(CC1=C(C=CC=C1)O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
To the residue is added a diluted aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
the alkaline solution is extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline residue (crude free base) is dissolved in a small amount of ethanol
ADDITION
Type
ADDITION
Details
is added a 25% hydrobromic acid-acetic acid solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitated crystals are recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)N1CCN(CC1)C(CC1=C(C=CC=C1)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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